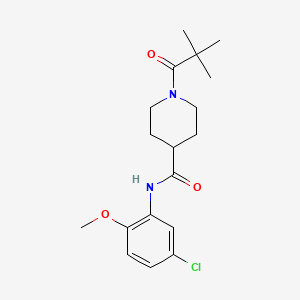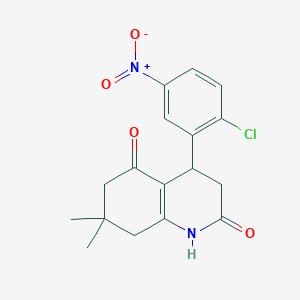![molecular formula C14H16N2O2S B4657213 2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4657213.png)
2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine
Overview
Description
2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine, also known as PD184352, is a small molecule inhibitor of mitogen-activated protein kinase kinase (MEK). It has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment.
Mechanism of Action
2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine inhibits the activity of MEK, which is a key component of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting MEK, this compound disrupts the MAPK pathway and prevents cancer cells from proliferating and surviving.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream effectors of the MAPK pathway, such as ERK1/2, and induces cell cycle arrest and apoptosis. This compound also inhibits the expression of several genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.
Advantages and Limitations for Lab Experiments
2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for MEK and does not inhibit other kinases. However, this compound has some limitations for lab experiments. It has a short half-life in vivo and may require frequent dosing. It also has poor solubility in aqueous solutions, which may limit its use in some experimental settings.
Future Directions
2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine has several potential future directions for scientific research. It may be further developed as a cancer therapeutic agent, either alone or in combination with other drugs. It may also be studied for its potential applications in other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, this compound may be used as a tool in basic research to study the MAPK pathway and its role in cell growth and survival.
Scientific Research Applications
2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in melanoma, pancreatic, and lung cancer cell lines. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
2-[2-(2-methoxy-4-methylphenoxy)ethylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-4-5-12(13(10-11)17-2)18-8-9-19-14-15-6-3-7-16-14/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIDEYXROACOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4657130.png)
![N-(4-methoxyphenyl)-4-{[(1-naphthylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4657133.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4657139.png)
![ethyl 5-[6-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B4657141.png)
![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4657152.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4657161.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4657179.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4657195.png)
![2-(4-tert-butylphenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4657201.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-5-ethyl-N-methyl-3-thiophenecarboxamide](/img/structure/B4657205.png)
![5-[4-(allyloxy)benzylidene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4657218.png)